Hydrogen Bond Donor Capability: A Binary Structural Advantage Over 3,6-Dimethoxypyridazine
The primary structural differentiator is the 4-hydroxyl group, which provides one hydrogen bond donor (HBD) that is completely absent in the core analog 3,6-dimethoxypyridazine. This is not a difference of degree but a binary structural distinction. 3,6-Dimethoxypyridazine has a formal HBD count of 0 , classifying it purely as a hydrogen bond acceptor. In contrast, the target compound possesses 1 HBD , enabling it to act as both a donor and acceptor. This is a critical parameter in drug design, as the presence and orientation of HBDs are often essential for target engagement and selectivity.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 3,6-Dimethoxypyridazine (CAS 4603-59-2): 0 |
| Quantified Difference | Binary; absent vs. present |
| Conditions | Structural analysis based on SMILES and vendor specifications |
Why This Matters
For procurement, this determines whether the building block can introduce a vital hydrogen bond donor into a lead compound, making substitution with the non-hydroxylated analog a fundamental change to the pharmacophore.
